molecular formula C23H20ClN3O2S B12267968 3-amino-6-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-b]pyridine-2-carboxamide

3-amino-6-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B12267968
M. Wt: 437.9 g/mol
InChI Key: DYXYAJFTNYSMHQ-UHFFFAOYSA-N
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Description

3-amino-6-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the thienopyridine class of chemicals This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, an amino group, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-2-fluoro-3-methoxyphenylboronic acid with methyl 4-(acetylamino)-3,6-dichloropyridine-2-carboxylate in the presence of methyl isobutyl ketone. This reaction produces methyl 4-(acetylamino)-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate, which is then deacetylated to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized thienopyridine derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

3-amino-6-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thienopyridine derivatives have shown efficacy.

    Industry: The compound may have applications in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-amino-6-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-6-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern and the presence of both amino and methoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H20ClN3O2S

Molecular Weight

437.9 g/mol

IUPAC Name

3-amino-6-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C23H20ClN3O2S/c1-29-17-8-2-14(3-9-17)12-13-26-22(28)21-20(25)18-10-11-19(27-23(18)30-21)15-4-6-16(24)7-5-15/h2-11H,12-13,25H2,1H3,(H,26,28)

InChI Key

DYXYAJFTNYSMHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=C(C=C4)Cl)N

Origin of Product

United States

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